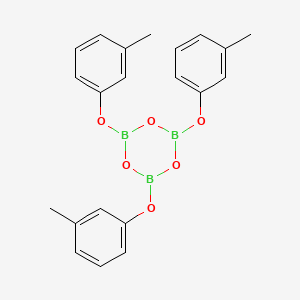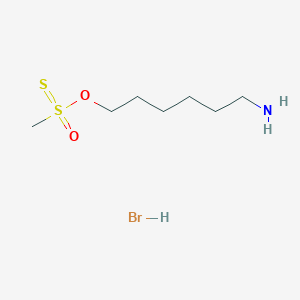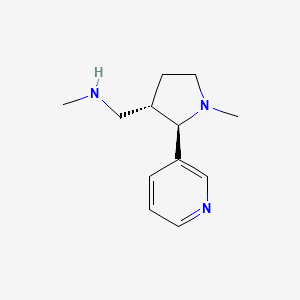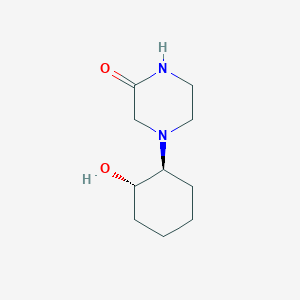
4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazin-2-one core with a hydroxycyclohexyl substituent, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one typically involves the reaction of a suitable piperazine derivative with a cyclohexanone derivative under controlled conditions. One common method involves the use of transition metal catalysis, such as CuI/FSO2CF2CO2Me for the installation of specific functional groups . The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure safety and efficiency. Techniques such as ring-closing metathesis and enantioselective cyclopropanation are employed to produce the compound in larger quantities . These methods are optimized to minimize by-products and maximize the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxy group and the piperazin-2-one core.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Wissenschaftliche Forschungsanwendungen
4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is investigated for its potential therapeutic properties, including its role as an antiviral or antibacterial agent . Additionally, it is used in the development of new materials and catalysts in industrial applications .
Wirkmechanismus
The mechanism of action of 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The hydroxy group and piperazin-2-one core play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-((1S,2S)-2-Hydroxycyclohexyl)piperazin-2-one include other hydroxycyclohexyl derivatives and piperazine-based compounds. Examples include 1-((1S,2S,3S,5S)-2-hydroxybicyclo[3.1.0]hexan-3-yl)piperazin-2-one and substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H18N2O2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-2-one |
InChI |
InChI=1S/C10H18N2O2/c13-9-4-2-1-3-8(9)12-6-5-11-10(14)7-12/h8-9,13H,1-7H2,(H,11,14)/t8-,9-/m0/s1 |
InChI-Schlüssel |
UIQCUQSFZYAEEZ-IUCAKERBSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)N2CCNC(=O)C2)O |
Kanonische SMILES |
C1CCC(C(C1)N2CCNC(=O)C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


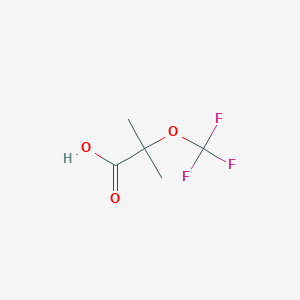
![Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13358157.png)
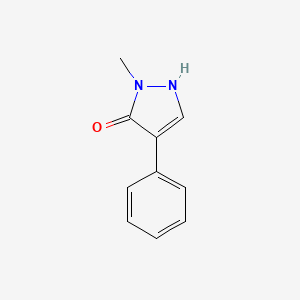
![N'-(4-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B13358173.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
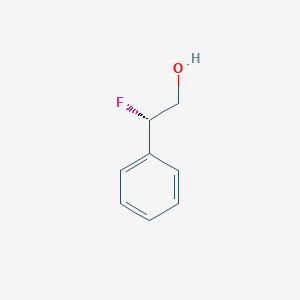
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)

